2-Mercaptothiazole-5-carboxylic acid methyl ester

Descripción general

Descripción

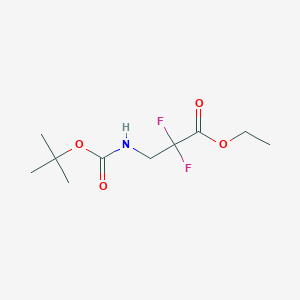

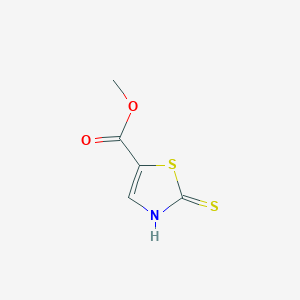

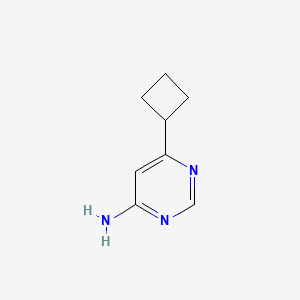

“2-Mercaptothiazole-5-carboxylic acid methyl ester”, also known as MTCA, is a sulfur-based organic compound that belongs to the thiazole family. It has a molecular formula of C5H5NO2S2 . It is mainly used for the preparation of pesticides and pharmaceutical intermediates .

Synthesis Analysis

The method for preparing Methyl 2-Mercaptothiazole-5-carboxylate is usually to react methyl 2-amino-5-thiazolecarboxylate with sodium hydrogenthiosulfate, and then to obtain the final product through dehydration esterification .

Molecular Structure Analysis

The systematic name for this compound is Methyl 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate . The SMILES notation for this compound is COC(=O)c1cnc(s1)S .

Chemical Reactions Analysis

Methyl 2-Mercaptothiazole-5-carboxylate can be used as a raw material for a variety of pesticides, such as thiamethoxazole and thiazolone . It is also used in the synthesis of organic compounds containing thiol groups for pharmaceutical research and development .

Physical And Chemical Properties Analysis

This compound has an average mass of 175.229 Da and a monoisotopic mass of 174.976166 Da . It has a density of 1.4±0.1 g/cm³ . The boiling point is 276.9±32.0 °C at 760 mmHg . The flash point is 121.3±25.1 °C .

Aplicaciones Científicas De Investigación

Electrochemical Studies

Research by Lejeune et al. (1992) explored the electrochemical behavior of related thiazole derivatives, highlighting their distinct polarographic responses compared to N-methyl derivatives. This study suggests that compounds like "2-Mercaptothiazole-5-carboxylic acid methyl ester" could be of interest in electrochemical applications, such as sensors or in analytical chemistry for quantitative determinations (Lejeune, García, Vertcour, & Thunus, 1992).

Chemical Synthesis and Transformations

A study by Shimizu et al. (2010) on the S-methylation of N-containing heterocyclic thiols, including thiazole derivatives, with methanol under acidic conditions, reveals the potential for synthesizing various methylated thiazole compounds. This process could be relevant for the modification or synthesis of compounds similar to "2-Mercaptothiazole-5-carboxylic acid methyl ester" for further chemical investigations or as intermediates in the synthesis of more complex molecules (Shimizu, Shimazaki, Kon, & Konakahara, 2010).

Applications in Bioconjugation and Antibody Production

Research on the synthesis of haptens for the production of antibodies to organophosphate pesticides by ten Hoeve et al. (1997) uses derivatives similar to "2-Mercaptothiazole-5-carboxylic acid methyl ester". These derivatives are employed in creating haptens with a functional carboxyl group, facilitating their conjugation to proteins. This application is crucial for developing diagnostic and therapeutic antibodies, particularly in the context of detecting and neutralizing harmful substances (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997).

Insights into Molecular Interactions and Properties

A study by Little and Ottewill (1962) on the infrared spectra of mercaptothiazole and its adsorption on silver iodide offers insights into the physical and chemical properties of thiazole derivatives. Understanding these interactions and properties is essential for applications in material science, catalysis, and surface chemistry (Little & Ottewill, 1962).

Safety and Hazards

Methyl 2-Mercaptothiazole-5-carboxylate may be harmful to human health when exposed to skin and inhaled . It is an irritant substance that may cause irritation of the skin and eyes . Therefore, appropriate safety measures should be taken during use, such as wearing protective gloves, face shields and goggles, and maintaining good ventilation conditions . During storage and handling, it should be kept away from heat and oxidizing agents, and avoid contact with strong acids, oxidizing agents and alkaline substances .

Propiedades

IUPAC Name |

methyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-6-5(9)10-3/h2H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXUJEOECCTYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728466 | |

| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptothiazole-5-carboxylic acid methyl ester | |

CAS RN |

885685-70-1 | |

| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)

![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)